9-Oxo Epinastine Hydrochloride
Overview
Description
9-Oxo Epinastine Hydrochloride is a metabolite and decomposition product of Epinastine . It is also known as 3-Amino-1,13b-dihydro-9H-dibenz [c,f]imidazo [1,5-a]azepin-9-one Hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C16H13N3O . The molecular weight is 263.29 .- It prevents the release of proinflammatory chemical mediators from the blood vessel to halt the progression of the allergic response .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of >231°C (dec.) . It is slightly soluble in DMSO and Methanol .Scientific Research Applications
1. Clinical Trials for Allergic Conjunctivitis
Epinastine hydrochloride, a nonsedating antihistamine, has been extensively studied for its efficacy in treating allergic conjunctivitis. Clinical trials have demonstrated its ability to significantly reduce symptoms such as ocular itching, eyelid swelling, and conjunctival hyperemia. This efficacy was observed in a Phase III clinical trial, where epinastine was administered topically as an ophthalmic solution (Abelson et al., 2004).
2. Pharmacokinetics and Metabolism
Research on the pharmacokinetics of epinastine, including its metabolite 9,13b-dehydroepinastine, has been conducted. A study developed a method for simultaneously measuring epinastine and its metabolite in human plasma, providing insights into its pharmacokinetic behavior and aiding in dosage settings and clinical pharmacotherapy (Jeong et al., 2020).
3. Effects on Sensory Neurons
Epinastine's effects on sensory neurons have been explored, particularly in the context of anti-pruritic (anti-itch) activity. It has been shown to inhibit neurite growth and substance P release from dorsal root ganglion neurons, which may contribute to its clinical effects including anti-pruritic activity (Toyoda et al., 2005).
4. Drug Delivery Innovations
Innovations in drug delivery for epinastine have been explored, such as epinastine hydrochloride-releasing contact lenses. These contact lenses have shown potential for effective treatment of allergic conjunctivitis, offering a prolonged drug release and greater efficacy compared to conventional eye drops (Minami et al., 2019).
5. Binding and Interaction Studies
The interaction between epinastine and human serum albumin has been investigated, using techniques such as fluorescence quenching, circular-dichroism, and molecular docking studies. These studies provide insights into the binding mechanism of epinastine, which can be crucial for understanding its pharmacodynamics (Ariga et al., 2017).
Future Directions
While specific future directions for 9-Oxo Epinastine Hydrochloride are not available, research into Epinastine and its metabolites continues. For example, studies have been conducted to compare the pharmacokinetics of Epinastine using different assays . Additionally, Epinastine has been studied for its potential use in treating various allergic conditions .
Properties
IUPAC Name |
3-amino-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-16-18-9-14-10-5-1-2-6-11(10)15(20)12-7-3-4-8-13(12)19(14)16/h1-8,14H,9H2,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEUIRBHHWJTHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745378 | |
Record name | 3-Amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141342-69-0 | |
Record name | 3-Amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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